![molecular formula C21H20O6 B149962 Anhydroicaritin CAS No. 38226-86-7](/img/structure/B149962.png)
Anhydroicaritin
Vue d'ensemble
Description
Anhydroicaritin is a product with the CAS number 38226-86-7 . It is a flavonoid with therapeutic potential in breast cancer treatment .
Synthesis Analysis
Anhydroicaritin and its natural analogue icaritin have been synthesized efficiently in nine steps from commercially available phloroglucinol . A modified Algar-Flynn-Oyamada cyclization and relay Claisen-Cope rearrangement were employed in this concise route .
Chemical Reactions Analysis
Anhydroicaritin has been produced by hydrolysis of icariin by α-L-rhamnosidases and β-glucosidases . The reactions were carried out under an inert argon atmosphere with dry solvents under anhydrous conditions .
Applications De Recherche Scientifique
Cancer Treatment: Breast Cancer
Anhydroicaritin: has shown promise in the treatment of breast cancer. It inhibits the proliferation of breast cancer cells by upregulating the expression of glutathione peroxidase 1 (GPX1) . This enzyme plays a crucial role in protecting cells from oxidative damage, which is a known factor in cancer progression. By enhancing GPX1 expression, Anhydroicaritin may contribute to the suppression of epithelial-mesenchymal transition (EMT), a process that enables cancer cells to acquire invasive properties .
Pharmacological Synthesis
The compound has been efficiently synthesized from commercially available phloroglucinol using a modified Algar-Flynn-Oyamada cyclization and relay Claisen-Cope rearrangement . This synthesis route is significant for producing various icariin analogues, which can be used for biological and pharmacological investigations, including the study of P-glycoprotein (P-gp) inhibitory activities .
Nanomedicine and Drug Delivery
Beta-Anhydroicaritin is being explored in the context of nanomedicine . The use of icaritin-based nanomedicines, which include beta-Anhydroicaritin, could potentially boost the therapeutic efficacy against advanced hepatocellular carcinoma (HCC) . Nanomedicine applications aim to improve the bioavailability of the compound, ensuring that a higher concentration reaches the target site, thereby enhancing its therapeutic impact .
Mécanisme D'action
Target of Action
Beta-Anhydroicaritin primarily targets TNF Receptors and MMP-3 . TNF receptors play a crucial role in triggering immune responses, including inflammation and cell death. MMP-3, also known as stromelysin-1, is involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .
Mode of Action
Beta-Anhydroicaritin interacts with its targets, leading to a series of changes. It inhibits the synthesis and secretion of TNF-α and MMP-3 in diabetic rats, ameliorating the degradation of periodontal tissue . It also decreases the overproduction of NO , IL-10 , TNF-α , MCP-1 , and IL-6 in peritonitis mice . Furthermore, it inhibits the elevation of intracellular Ca 2+ and markedly decreases iNOS protein expression .
Biochemical Pathways
Beta-Anhydroicaritin affects several biochemical pathways. It is involved in the PI3K-AKT and Nrf-2 signaling pathways . These pathways play a fundamental role in the pharmaceutical efficacy of Beta-Anhydroicaritin .
Pharmacokinetics
Despite the numerous studies on Beta-Anhydroicaritin, the main challenge remains its very low oral bioavailability due to its physicochemical characteristics and P-glycoprotein-mediated efflux in intestinal mucosa . This impacts the bioavailability of the compound, influencing its effectiveness.
Result of Action
The interaction of Beta-Anhydroicaritin with its targets leads to a variety of molecular and cellular effects. It has been found to have antiosteoporosis, estrogen regulation, and antitumor properties . It also exhibits an immunosuppressive effect on mouse macrophages stimulated by LPS .
Safety and Hazards
Propriétés
IUPAC Name |
3,5-dihydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-21(2)9-8-13-15(27-21)10-14(22)16-17(23)18(24)19(26-20(13)16)11-4-6-12(25-3)7-5-11/h4-7,10,22,24H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHTBBOSVKORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316333 | |
Record name | β-Anhydroicaritin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Anhydroicaritin | |
CAS RN |
38226-86-7 | |
Record name | β-Anhydroicaritin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38226-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Anhydroicaritin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.